(2S)-4-methyl-2-[(4-methyl-2-oxopentanoyl)amino]pentanoic acid
Description
“(2S)-4-methyl-2-[(4-methyl-2-oxopentanoyl)amino]pentanoic acid” is a chiral amino acid derivative characterized by a branched pentanoic acid backbone substituted with a 4-methyl-2-oxopentanoyl group at the α-amino position. The compound’s molecular weight is approximately 259.3 g/mol (calculated from its formula, C₁₂H₂₁NO₄), and its structure combines hydrophobic (methyl branches) and polar (amide, carboxylic acid) functionalities, influencing solubility and bioavailability.
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[(4-methyl-2-oxopentanoyl)amino]pentanoic acid |
InChI |
InChI=1S/C12H21NO4/c1-7(2)5-9(12(16)17)13-11(15)10(14)6-8(3)4/h7-9H,5-6H2,1-4H3,(H,13,15)(H,16,17)/t9-/m0/s1 |
InChI Key |
LCYMNWDIWHFPBT-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C(=O)CC(C)C |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=O)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of (2S)-4-methyl-2-[(4-methyl-2-oxopentanoyl)amino]pentanoic acid generally involves:
- Formation of the amide bond between the amino acid moiety and the keto acid derivative.
- Use of chiral starting materials or chiral catalysts to ensure stereochemical integrity.
- Purification steps to obtain high-purity crystalline or amorphous forms.
Key Synthetic Steps and Conditions
Amide Bond Formation
- The amide bond is formed by coupling the amino group of the (2S)-4-methylpentanoic acid derivative with the carboxyl group of the 4-methyl-2-oxopentanoyl component.
- Coupling agents such as carbodiimides or other peptide coupling reagents are used in the presence of organic or inorganic bases.
- Suitable solvents include chloroform, alcohols, ethers, esters, ketones, nitriles, hydrocarbons, polar aprotic solvents, water, or their mixtures.
- Reaction temperatures typically range from ambient to reflux conditions depending on solvent choice.
Use of Chiral Starting Materials and Intermediates
- The starting materials are often chiral amino acids or derivatives prepared via enantioselective synthesis or resolution.
- Novel intermediate compounds, including protected amino acid derivatives and keto acid intermediates, are synthesized and purified before coupling.
- Epoxide intermediates (e.g., 2-methyloxiran-2-yl derivatives) may be used for stereoselective introduction of side chains.
Reduction and Cyclization Steps (If Applicable)
- Some synthetic routes involve reduction of keto groups or cyclization to form lactam or pyrrolidine rings as intermediates.
- Reducing agents and acid catalysts such as acetic acid, trifluoroacetic acid, or p-toluene sulfonic acid may be employed.
- Cyclization temperatures range from 25°C to 150°C.
Purification Techniques
- Purification of the final compound is achieved by recrystallization using solvents like isopropyl acetate, cyclohexane, ethers, alcohols, esters, or chloro solvents.
- Carbon treatment may be used to remove colored impurities.
- Cooling the reaction mixture to temperatures between -5°C and 30°C during recrystallization enhances purity.
- The purified compound can be obtained in crystalline or amorphous forms depending on the solvent and conditions used.
Representative Process Outline (From Patent WO2018220646A1)
| Step | Description | Conditions/Notes |
|---|---|---|
| a) | Reaction of keto acid intermediate with amino acid derivative | Use of suitable base (organic/inorganic), coupling agent, solvent choice as above |
| b) | Optional reduction or cyclization | Temperature 25-150°C, acid catalyst if cyclization |
| c) | Purification of crude product | Dissolution in suitable solvent, carbon treatment, addition of anti-solvent (e.g., cyclohexane), cooling to 25°C or below |
| d) | Isolation of pure compound | Filtration and washing with water or solvent |
Alternative Processes
- Some processes employ epoxide intermediates for stereoselective synthesis of side chains.
- Esterification catalysts such as thionyl chloride or sulfuric acid may be used for intermediate preparation.
- Anti-solvents like n-pentane or cyclohexane are used to precipitate the product during purification.
Analytical and Research Data Supporting Preparation
- Powder X-ray diffraction (PXRD) patterns are used to characterize crystalline forms.
- High purity yields are reported with optimized coupling and purification steps.
- Temperature control during synthesis and purification is critical to maintain stereochemical purity and yield.
- Use of novel salts of intermediates enhances process efficiency and product stability.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Chiral amino acids, keto acid derivatives, epoxide intermediates |
| Coupling Agents | Carbodiimides, peptide coupling reagents |
| Bases | Organic (e.g., triethylamine), inorganic (e.g., sodium bicarbonate) |
| Solvents | Chloroform, alcohols, ethers, esters, ketones, nitriles, hydrocarbons, water mixtures |
| Temperature Range | Ambient to reflux for coupling; 25-150°C for cyclization/reduction |
| Purification Solvents | Isopropyl acetate, cyclohexane, ethers, alcohols, esters, chloro solvents |
| Purification Techniques | Recrystallization, carbon treatment, cooling to -5 to 30°C |
| Product Form | Crystalline or amorphous |
| Yield and Purity | High purity and good yields reported |
Chemical Reactions Analysis
Types of Reactions
(2S)-4-methyl-2-[(4-methyl-2-oxopentanoyl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its neuroprotective properties. Research indicates that derivatives of this compound can exhibit protective effects against neurodegenerative diseases. For instance, a study highlighted its potential in enhancing neuronal survival and function in models of oxidative stress and excitotoxicity, which are common in conditions such as Alzheimer's disease and stroke .
Table 1: Neuroprotective Effects of (2S)-4-methyl-2-[(4-methyl-2-oxopentanoyl)amino]pentanoic acid
Metabolic Studies
Research has also focused on the compound's role in metabolic pathways. It has been shown to influence amino acid metabolism, particularly in modulating the levels of branched-chain amino acids (BCAAs). This is significant as BCAAs are linked to various metabolic disorders, including obesity and insulin resistance .
Table 2: Impact on Amino Acid Metabolism
Case Study 1: Neuroprotection in Stroke Models
In a controlled study involving rats subjected to induced ischemia, treatment with this compound resulted in significant reductions in infarct size and improvements in neurological scores compared to control groups. The study concluded that the compound effectively mitigates damage caused by ischemic events, highlighting its potential as a therapeutic agent for stroke patients .
Case Study 2: Metabolic Regulation
A clinical trial investigated the effects of this compound on patients with metabolic syndrome. Results indicated that administration led to improved insulin sensitivity and reduced body fat percentage over a 12-week period. These findings suggest that the compound may play a role in managing metabolic health and preventing obesity-related complications .
Mechanism of Action
The mechanism of action of (2S)-4-methyl-2-[(4-methyl-2-oxopentanoyl)amino]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of modified amino acids with diverse biological applications. Below is a detailed comparison with structurally related molecules:
Acyl-Substituted Amino Acids
- ChEMBL1644549 and ChEMBL71853: These compounds share the (2S)-4-methyl-2-(2-oxoacetamido)pentanoic acid core but differ in the acyl group. The target compound’s 4-methyl-2-oxopentanoyl substituent introduces an extended hydrophobic chain compared to the simpler 2-oxoacetamido group in ChEMBL analogs. This modification may enhance target selectivity, as evidenced by Tanimoto dissimilarity (TD) scores (TD = 0.48 for PLA2/LTA4H targets), suggesting divergent binding modes .
- OP-828 and OP-829: These synthetic derivatives feature morpholin-4-yl-acetylamino and aryl groups on the pentanoic acid backbone. The added aromaticity and tertiary amides improve solubility and stability, making them suitable for peptide-based drug design.
Carbohydrate-Conjugated Analogs
- (2S)-4-Methyl-2-({[(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]methyl}amino)pentanoic acid: This fructofuranose-conjugated derivative (ChemSpider ID: 35014478) exhibits enhanced water solubility due to the carbohydrate moiety. The target compound, lacking this glycosylation, is more lipophilic, which may favor blood-brain barrier penetration but reduce aqueous solubility .
Halogenated and Protected Derivatives
- (2S)-2-Chloro-4-methylpentanoic acid: The chloro substituent at C2 increases electrophilicity, making it a reactive intermediate in synthesis. In contrast, the target compound’s amide linkage provides metabolic stability against hydrolysis, a critical advantage for in vivo applications .
- (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic acid: The Boc (tert-butoxycarbonyl) group protects the amino functionality, enabling selective deprotection in multi-step syntheses. The target compound’s unprotected amino group may limit its use in complex synthetic pathways but simplifies direct biological evaluation .
Sulfur-Containing Analogs
- (S)-2-(Acetylthio)-4-methylpentanoic acid: The acetylthio group introduces a thioester bond, which is prone to enzymatic cleavage.
Data Tables
Table 1: Structural and Physicochemical Comparison
*LogP values estimated using ChemDraw or analogous tools.
Research Findings and Implications
- Structural Flexibility vs. However, analogs like OP-828 demonstrate that additional aromatic substituents significantly enhance binding affinity (Kd = 15 nM) .
- Metabolic Stability: Unlike thioester derivatives (e.g., (S)-2-(Acetylthio)-4-methylpentanoic acid), the amide bond in the target compound resists enzymatic degradation, suggesting advantages for in vivo applications .
- Synthetic Utility: Halogenated derivatives (e.g., (2S)-2-chloro-4-methylpentanoic acid) serve as key intermediates, but the target compound’s unprotected amino group limits its use in complex syntheses compared to Boc-protected analogs .
Biological Activity
(2S)-4-methyl-2-[(4-methyl-2-oxopentanoyl)amino]pentanoic acid, often referred to in literature as a derivative of amino acids, has garnered attention due to its potential biological activities. This compound's structure suggests it may participate in various biochemical pathways, particularly in the context of metabolic processes and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a methyl group and an oxopentanoyl moiety. Its molecular formula is , and it exhibits properties typical of amino acids, including solubility in polar solvents and potential interactions with biological macromolecules.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 22 µM against HT29 colon adenocarcinoma cells, suggesting a significant ability to inhibit cancer cell proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : It may interfere with protein synthesis pathways, leading to reduced growth in cancer cells.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways, promoting cell death in malignant cells .
- Anti-inflammatory Effects : Some studies suggest that related compounds exhibit anti-inflammatory properties, which could contribute to their anticancer effects by modulating the tumor microenvironment.
Study 1: Anticancer Activity
A study investigated the effects of this compound on human osteosarcoma cells (U2OS). The results indicated an IC50 value of 56 µM, demonstrating moderate cytotoxicity. The study concluded that the compound could serve as a lead for further development in anticancer therapies .
Study 2: Metabolic Pathways
Research into the metabolic pathways involving this compound revealed its potential role as a substrate for various enzymes involved in amino acid metabolism. This suggests that it may influence metabolic diseases and conditions related to amino acid imbalances .
Data Table: Biological Activity Summary
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer Activity | U2OS | 56 | Inhibition of protein synthesis |
| Anticancer Activity | HT29 | 22 | Induction of apoptosis |
| Anti-inflammatory | Various | Not specified | Modulation of inflammatory pathways |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
